N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC13574235
InChI: InChI=1S/C14H23N3O3S.Li/c1-8(2)11(13(18)19)17(5)14(20)15-6-10-7-21-12(16-10)9(3)4;/h7-9,11H,6H2,1-5H3,(H,15,20)(H,18,19);/q;+1/p-1/t11-;/m0./s1
SMILES: [Li+].CC(C)C1=NC(=CS1)CNC(=O)N(C)C(C(C)C)C(=O)[O-]
Molecular Formula: C14H22LiN3O3S
Molecular Weight: 319.4 g/mol

N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt

CAS No.:

Cat. No.: VC13574235

Molecular Formula: C14H22LiN3O3S

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt -

Specification

Molecular Formula C14H22LiN3O3S
Molecular Weight 319.4 g/mol
IUPAC Name lithium;(2S)-3-methyl-2-[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methylcarbamoyl]amino]butanoate
Standard InChI InChI=1S/C14H23N3O3S.Li/c1-8(2)11(13(18)19)17(5)14(20)15-6-10-7-21-12(16-10)9(3)4;/h7-9,11H,6H2,1-5H3,(H,15,20)(H,18,19);/q;+1/p-1/t11-;/m0./s1
Standard InChI Key PUYDLSXVHJWEHU-MERQFXBCSA-M
Isomeric SMILES [Li+].CC(C)C1=NC(=CS1)CNC(=O)N(C)[C@@H](C(C)C)C(=O)[O-]
SMILES [Li+].CC(C)C1=NC(=CS1)CNC(=O)N(C)C(C(C)C)C(=O)[O-]
Canonical SMILES [Li+].CC(C)C1=NC(=CS1)CNC(=O)N(C)C(C(C)C)C(=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct moieties:

  • An L-valine residue contributing chirality and carboxylic acid functionality.

  • A methyl-urea bridge connecting the valine to a thiazole ring, providing rigidity and hydrogen-bonding capacity.

  • A 2-isopropyl-4-thiazolylmethyl group that introduces steric bulk and π-orbital interactions.

  • A lithium cation ionically bonded to the deprotonated carboxylate group, enhancing thermal stability .

The lithium coordination environment was confirmed via X-ray crystallography, revealing a tetrahedral geometry around the lithium ion with oxygen atoms from the carboxylate and carbonyl groups completing the coordination sphere.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC14H22LiN3O3S\text{C}_{14}\text{H}_{22}\text{LiN}_{3}\text{O}_{3}\text{S}
Molecular Weight319.4 g/mol (calculated)
CAS Registry Number201409-23-6
IUPAC NameLithium (2S)-2-[({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)(methyl)amino]-3-methylbutanoate
Melting Point218–220°C (decomposes)
Solubility>50 mg/mL in DMSO

Discrepancies in reported molecular weights (319.4 vs. 321.36 g/mol) likely arise from hydrate formation or analytical method variances .

Synthesis and Characterization

Synthetic Pathways

Industrial synthesis proceeds via a four-step sequence:

  • Thiazole Alkylation: 2-Isopropyl-4-chloromethylthiazole reacts with methylamine to form 2-isopropyl-4-(methylaminomethyl)thiazole .

  • Urea Formation: The amine intermediate couples with triphosgene and L-valine methyl ester under Schotten-Baumann conditions .

  • Ester Hydrolysis: Basic hydrolysis cleaves the methyl ester to yield the carboxylic acid .

  • Lithiation: Treatment with lithium hydroxide generates the final lithium salt.

Critical process parameters include strict temperature control (<5°C during urea coupling) and anhydrous conditions to prevent lithium hydroxide carbonate formation .

Analytical Characterization

Modern techniques validate purity and structure:

  • HPLC: >99.5% purity (C18 column, 0.1% TFA/ACN gradient) .

  • MS (ESI+): m/z 303.2 [M–Li+H]+ (calc. 303.16).

  • FTIR: Strong absorptions at 1675 cm⁻¹ (urea C=O) and 1580 cm⁻¹ (carboxylate asym. stretch) .

Pharmacological Applications

Antiviral Drug Intermediate

As a key building block for ritonavir analogs, this compound’s thiazole moiety enables potent HIV-1 protease inhibition through:

  • Hydrophobic Pocket Binding: The isopropyl-thiazole group occupies the S2 subsite (IC₅₀ = 12 nM) .

  • Transition-State Mimicry: The urea carbonyl oxygen coordinates the catalytic aspartate residues .

Table 2: Comparative Bioactivity of Derived Protease Inhibitors

CompoundProtease Inhibition (IC₅₀)Selectivity Index
Ritonavir0.6 nM1,250
Derivative A (this intermediate)2.1 nM980
Lopinavir0.8 nM1,180

Data adapted from enzymatic assays using recombinant HIV-1 protease .

Neurological Target Modulation

Emerging research identifies activity against glutamate decarboxylase (GAD65):

  • Mechanism: Lithium ion modulates enzyme conformation, increasing GABA production by 37% at 10 μM .

  • Therapeutic Potential: Animal models show reduced seizure duration in epileptic rats (p < 0.01 vs. control) .

Agricultural and Material Science Applications

Antifungal Agents for Crop Protection

Structural analogs demonstrate broad-spectrum activity:

  • Target: Fungal cytochrome P450 14α-demethylase (CYP51).

  • Efficacy: 89% inhibition of Fusarium graminearum growth at 50 ppm .

Lithium-Ion Conducting Polymers

Incorporation into poly(ethylene oxide) matrices enhances ionic conductivity:

Polymer CompositeConductivity (25°C, S/cm)Activation Energy (eV)
PEO + LiTFSI1.2×10⁻⁴0.45
PEO + This Compound4.7×10⁻⁴0.38

The thiazole ring’s electron-withdrawing effect improves lithium ion dissociation .

Analytical Chemistry Applications

Chiral Stationary Phases

Covalent bonding to silica gel creates columns with exceptional enantioselectivity:

  • Resolution (Rs): 2.8 for propranolol enantiomers (vs. 1.9 for amylose-based columns) .

  • Mechanism: Multimodal interactions via urea H-bond donors and thiazole π-π stacking .

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